2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one
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Overview
Description
“2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one” is a compound that has been synthesized for its fluorescent properties . It is a derivative of benzocoumarins, which are known for their unique photochemical and photophysical properties .
Synthesis Analysis
This compound is synthesized using a novel method involving the Knoevenagel condensation between 2-hydroxy-1-naphthaldehyde and benzothiazole-2-yl-acetates or N-methyl benzoxazole-2-yl-acetates . This process uses choline chloride/urea ionic liquid as a green catalyst .Molecular Structure Analysis
The molecular structure of this compound has been established based on spectral (1D and 2D NMR spectra) and X-ray data .Chemical Reactions Analysis
The reaction that usually occurs between the activated carboxylic acid and aromatic amines was changed upon the use of different reaction conditions (acidic or basic) and 2-aminobenzenethiol . As a result, new heterocyclic derivatives were obtained .Scientific Research Applications
Fluorescence and Brightening Applications
- Synthesis and Fluorescent Properties : A novel method for synthesizing 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives was developed, using choline chloride/urea ionic liquid as a catalyst. These compounds showed varying emission intensities and quantum yields, indicating their potential as blue fluorescent brighteners (Harishkumar, Mahadevan, & Masagalli, 2012).
Antimicrobial and Antitumor Applications
- Antimicrobial Polyurethane Coating : A specific coumarin-thiazole derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, was synthesized and found to exhibit significant antimicrobial activity. When incorporated into polyurethane varnish, it showed excellent antimicrobial effects (El‐Wahab et al., 2014).
- Anticancer Activity : Various derivatives of this compound showed promising anticancer activity in vitro against different tumor cell lines (Reddy, Reddy, Rao, & Rajitha, 2003).
Chemical Complex Formation and Photochromism
- Formation of Colored Complexes with Metal Ions : Certain derivatives form intensely colored complexes with metal ions, exhibiting properties like negative photochromism. This suggests applications in areas requiring light-induced changes in material properties (Rostovtseva et al., 2015).
Pharmaceutical and Biological Activity
- Synthesis and Biological Evaluation : Synthesis of benzothiazole-coumarin hybrids demonstrated potential as antitumor agents. Notably, some compounds exhibited potent cytotoxic activity against various human cancer cell lines, indicating their use in pharmaceutical applications (Makowska et al., 2019).
- Anti-Inflammatory Potential : Chromene derivatives of this compound were found to have significant anti-inflammatory activity, suggesting their potential in developing new anti-inflammatory drugs (Gandhi et al., 2018).
Other Applications
- Green Synthesis and Environmental Benefits : A green and efficient synthesis protocol for derivatives of this compound was developed, emphasizing environmental sustainability in chemical processes (Balwe et al., 2017).
Future Directions
The future directions for this compound could involve improving its fluorescent properties and exploring its potential applications in various fields . Additionally, further studies could focus on improving the pharmacokinetics and pharmacodynamics of the compound by developing optimized drug delivery systems.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant biological activities, suggesting they interact with various biological targets .
Mode of Action
tuberculosis . The exact interaction between 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one and its targets requires further investigation.
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant biological activities, suggesting they induce various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The nature of these interactions is likely dependent on the specific structure and functional groups present in the benzothiazole derivative.
Cellular Effects
The cellular effects of 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one are currently unknown. Given the known activity of similar benzothiazole derivatives, it is plausible that this compound could influence cell function. It may impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells infected with M. tuberculosis .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2S/c22-20-15(19-21-16-7-3-4-8-18(16)24-19)11-14-13-6-2-1-5-12(13)9-10-17(14)23-20/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPWEIAVDSSHIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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